molecular formula C15H16O3 B1510418 (3-(Benzyloxy)-5-methoxyphenyl)methanol CAS No. 50637-28-0

(3-(Benzyloxy)-5-methoxyphenyl)methanol

Cat. No.: B1510418
CAS No.: 50637-28-0
M. Wt: 244.28 g/mol
InChI Key: KCELXZXGFAISKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-(Benzyloxy)-5-methoxyphenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C16_{16}H18_{18}O3_3
  • Molecular Weight : 270.31 g/mol

The presence of the methoxy and benzyloxy groups is significant as these functional groups are known to influence the biological properties of organic compounds.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • PPAR Activation : Peroxisome proliferator-activated receptors (PPARs) play a crucial role in regulating lipid metabolism and glucose homeostasis. Compounds that activate PPARs can exhibit hypoglycemic and hypolipidemic effects, which are beneficial in managing diabetes and metabolic syndrome .
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Overview

Activity Description Reference
Hypoglycemic EffectsMay lower blood sugar levels by enhancing insulin sensitivity through PPAR activation.
Anti-inflammatory EffectsInhibition of inflammatory cytokines, potentially beneficial in chronic inflammatory diseases.
Anti-cancer PropertiesSimilar compounds have shown anti-metastatic effects in cancer cell lines, particularly HCC.

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study investigated the anti-metastatic effects of a related benzofuran derivative, which demonstrated significant inhibition of cell migration and invasion in Huh7 cells (an HCC cell line). The compound upregulated E-cadherin while downregulating vimentin and MMP-9, indicating a reversal of epithelial–mesenchymal transition (EMT) processes .
    • The IC50 values for this compound were reported at 48.22 μM for 24 hours and 38.15 μM for 48 hours, highlighting its potency against cancer cells without cytotoxicity to normal hepatocytes .
  • Inflammation Modulation :
    • Research exploring the anti-inflammatory properties of similar compounds found that they could significantly reduce levels of inflammatory markers in vitro, suggesting a therapeutic potential for conditions characterized by chronic inflammation .

Properties

IUPAC Name

(3-methoxy-5-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELXZXGFAISKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741050
Record name [3-(Benzyloxy)-5-methoxyphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50637-28-0
Record name 3-Methoxy-5-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50637-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-methoxyphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (8.90 g) in THF (100 mL) was added lithium aluminum hydride (1.30 g) at 0° C., and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (7.50 g) as an oil. This compound was used for the next step without further purification.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Benzyloxy)-5-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(Benzyloxy)-5-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-(Benzyloxy)-5-methoxyphenyl)methanol
Reactant of Route 4
(3-(Benzyloxy)-5-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-(Benzyloxy)-5-methoxyphenyl)methanol
Reactant of Route 6
(3-(Benzyloxy)-5-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.